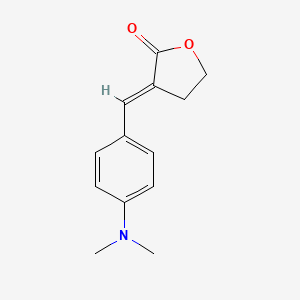
N-Phenyl-1-isoquinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-1-isoquinolinamine: is an organic compound with the molecular formula C15H12N2 It is a derivative of isoquinoline, where the nitrogen atom in the isoquinoline ring is bonded to a phenyl group
准备方法
Synthetic Routes and Reaction Conditions:
Amination of Isoquinoline: One common method involves the amination of isoquinoline with aniline. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure and temperature conditions.
Reductive Amination: Another method involves the reductive amination of isoquinoline with nitrobenzene, using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: The industrial production of N-Phenyl-1-isoquinolinamine often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: N-Phenyl-1-isoquinolinamine can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form N-phenyl-1,2,3,4-tetrahydroisoquinoline using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl ring can be functionalized with various substituents using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products:
Oxidation: N-oxide derivatives
Reduction: N-phenyl-1,2,3,4-tetrahydroisoquinoline
Substitution: Various substituted phenyl derivatives
科学研究应用
Chemistry: N-Phenyl-1-isoquinolinamine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. They exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes. Its unique structural properties make it suitable for applications in electronic devices and photonics.
作用机制
The mechanism by which N-Phenyl-1-isoquinolinamine exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
相似化合物的比较
N-Phenyl-2-isoquinolinamine: Similar structure but with the phenyl group attached to the second position of the isoquinoline ring.
N-Phenyl-1,2,3,4-tetrahydroisoquinoline: A reduced form of N-Phenyl-1-isoquinolinamine.
N-Phenylquinolinamine: A related compound where the isoquinoline ring is replaced with a quinoline ring.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C15H12N2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
N-phenylisoquinolin-1-amine |
InChI |
InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-15-14-9-5-4-6-12(14)10-11-16-15/h1-11H,(H,16,17) |
InChI 键 |
IVKBQKXRJFEWRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999043.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999046.png)
![1-allyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11999056.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-hexyl-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11999064.png)





![N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine](/img/structure/B11999097.png)


![(2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid](/img/structure/B11999113.png)
![4-Phenyl-4-[(pyridine-4-carbonyl)-hydrazono]-butyric acid](/img/structure/B11999120.png)
